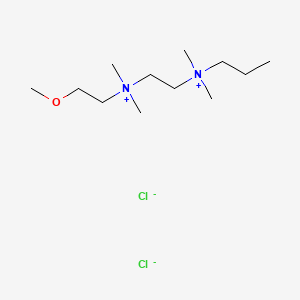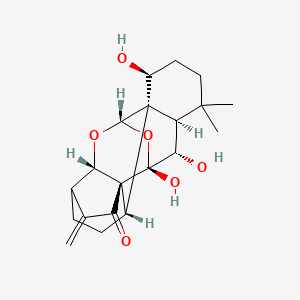
Propargil-PEG4-amina
Descripción general
Descripción
Propargyl-PEG4-amine is a PEG derivative containing a propargyl group and an amine group . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Molecular Structure Analysis
Propargyl-PEG4-amine contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . Its molecular weight is 231.29 and its molecular formula is C11H21NO4 .Chemical Reactions Analysis
The amine functional group of Propargyl-PEG4-amine is known for its ability to react with various reactive groups, such as carboxylic acids, isocyanates, and aldehydes . This allows for the development of a wide range of functionalized PEG derivatives.Physical And Chemical Properties Analysis
Propargyl-PEG4-amine appears as a liquid that is colorless to light yellow . It has a molecular weight of 231.29 and a molecular formula of C11H21NO4 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Preparación de Aminas Propargílicas
La Propargil-PEG4-amina se utiliza en la síntesis de aminas propargílicas a través de reacciones de acoplamiento de tres componentes A3 y KA2 con aldehídos o cetonas aromáticos, alquinos y aminas {svg_1}. Este método es respetuoso con el medio ambiente, eficiente y aplicable a una amplia gama de sustratos {svg_2}.
2. Síntesis de Poli (etilenglicol) Heterobifuncionales La this compound se utiliza en la síntesis de derivados de poli (etilenglicol) (PEG) heterobifuncionales con extremos propargílicos con grupos finales hidroxilo, carboxilo, mercapto o hidrazida {svg_3}. Estos derivados de PEG tienen aplicaciones potenciales en el desarrollo de bioconjugados basados en PEG para diversas aplicaciones biomédicas {svg_4}.
Enlazador PROTAC
La this compound es un enlazador PROTAC basado en PEG que se puede utilizar en la síntesis de PROTAC {svg_5}. Los PROTAC son una clase de fármacos que funcionan degradando las proteínas causantes de enfermedades en las células {svg_6}.
Reactivo de Química de Clic
La this compound contiene un grupo alquino y puede sufrir una cicloadición de azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos azida {svg_7}. Esto lo convierte en un reactivo útil en la química de clic, un tipo de síntesis química que se utiliza ampliamente en el descubrimiento de fármacos y la ciencia de materiales {svg_8}.
Síntesis de Macrociclos Quirales y Fluorescentes
La this compound se puede utilizar en la síntesis de macrociclos quirales y fluorescentes mediante la cicloadición 1,3-dipolar de amidas propargílicas de aminoácidos unidos a carbohidratos {svg_9}. Estos macrociclos tienen aplicaciones potenciales en el campo de la química supramolecular {svg_10}.
Catalizador en Reacciones Orgánicas
La this compound puede actuar como catalizador en diversas reacciones orgánicas, incluidas las transformaciones oxidativas, las reacciones de formación de enlaces C–C y las reacciones de acoplamiento cruzado {svg_11}. Esto la convierte en una herramienta valiosa en el campo de la química orgánica {svg_12}.
Mecanismo De Acción
Target of Action
Propargyl-PEG4-amine is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of Propargyl-PEG4-amine are proteins that are marked for degradation by the PROTACs it helps form .
Mode of Action
Propargyl-PEG4-amine contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is a key step in the formation of PROTACs . The resulting PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG4-amine are those involved in protein degradation . By facilitating the formation of PROTACs, Propargyl-PEG4-amine indirectly influences the ubiquitin-proteasome system, a major pathway for protein degradation in cells . The downstream effects include the degradation of specific target proteins, which can have various effects depending on the functions of these proteins .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .
Result of Action
The primary result of the action of Propargyl-PEG4-amine is the formation of PROTACs that can selectively degrade specific proteins within cells . The degradation of these proteins can influence various cellular processes, depending on the roles of the target proteins .
Action Environment
The action of Propargyl-PEG4-amine, like many other chemical reactions, can be influenced by various environmental factors. As a PEG-based compound, it is expected to have good stability .
Safety and Hazards
Direcciones Futuras
Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargylamines, including Propargyl-PEG4-amine, will continue to be an area of active research in the future.
Análisis Bioquímico
Biochemical Properties
Propargyl-PEG4-amine plays a significant role in biochemical reactions, primarily through its involvement in click chemistry. The amine group of Propargyl-PEG4-amine is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes). The propargyl group can react with azide-bearing compounds or biomolecules via CuAAC to yield a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of proteins, enzymes, and other biomolecules. Propargyl-PEG4-amine is often used to label proteins and peptides, facilitating their detection and analysis in various biochemical assays.
Cellular Effects
Propargyl-PEG4-amine influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently attaching to target proteins and altering their function. For example, Propargyl-PEG4-amine can be used to label and track specific proteins within cells, providing insights into their localization and interactions. Additionally, the modification of enzymes with Propargyl-PEG4-amine can impact their catalytic activity, leading to changes in metabolic pathways and cellular functions .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG4-amine involves its ability to form covalent bonds with target biomolecules through click chemistry. The propargyl group of Propargyl-PEG4-amine reacts with azide groups on biomolecules in the presence of a copper catalyst, forming a stable triazole linkage. This covalent modification can alter the structure and function of the target biomolecule, leading to changes in its activity and interactions. For example, the modification of enzymes with Propargyl-PEG4-amine can result in enzyme inhibition or activation, depending on the site of modification and the nature of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG4-amine can change over time due to its stability and degradation. Propargyl-PEG4-amine is generally stable under standard laboratory conditions, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that Propargyl-PEG4-amine can have lasting effects on cellular function, particularly when used to modify key regulatory proteins and enzymes. These modifications can lead to sustained changes in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of Propargyl-PEG4-amine in animal models vary with different dosages. At low doses, Propargyl-PEG4-amine can effectively label and modify target biomolecules without causing significant toxicity. At higher doses, Propargyl-PEG4-amine may exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose above which the adverse effects of Propargyl-PEG4-amine become more pronounced, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
Propargyl-PEG4-amine is involved in various metabolic pathways through its interactions with enzymes and other biomolecules. The modification of enzymes with Propargyl-PEG4-amine can alter their catalytic activity, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of key metabolic enzymes by Propargyl-PEG4-amine can result in the accumulation or depletion of specific metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Propargyl-PEG4-amine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of Propargyl-PEG4-amine, affecting its activity and function. For example, Propargyl-PEG4-amine may be transported into specific cellular compartments or organelles, where it can modify target biomolecules and exert its effects .
Subcellular Localization
The subcellular localization of Propargyl-PEG4-amine is determined by its interactions with targeting signals and post-translational modifications. Propargyl-PEG4-amine can be directed to specific compartments or organelles within the cell, where it can modify target proteins and enzymes. This localization is crucial for its activity, as it allows Propargyl-PEG4-amine to exert its effects in specific cellular contexts. For example, the modification of mitochondrial proteins by Propargyl-PEG4-amine can impact mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLPAHLHHBCWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013921-36-2 | |
| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)